molecular formula C9H18ClNO2 B2875892 3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride CAS No. 1350712-44-5

3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride

Cat. No.: B2875892
CAS No.: 1350712-44-5
M. Wt: 207.7
InChI Key: SUTIVGWCXYYSAS-UHFFFAOYSA-N
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Description

3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride is a structurally unique compound characterized by a cyclopropyl substituent at the C3 position, two methyl groups at C2, and a methyl ester moiety linked to the carboxylic acid group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

methyl 3-amino-3-cyclopropyl-2,2-dimethylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,8(11)12-3)7(10)6-4-5-6;/h6-7H,4-5,10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTIVGWCXYYSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1CC1)N)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a precursor for bioactive molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-inflammatory and analgesic properties. Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism may vary depending on the application, but it generally involves modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, functional groups, and biological activity. Key comparisons include:

Compound Name Substituents/Functional Groups Biological Activity (IC₅₀) Key Physicochemical Properties Synthesis Method
Model Compound (3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester) 4-chlorophenyl, hydroxyl, methyl ester 0.12–0.81 mg/mL (HCT-116 cells) White crystals, mp: 186–188°C; NMR: δ 5.72 (NH), 4.68 (CH) Trichloroacetimidate coupling
3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride (Target) Cyclopropyl, amino, methyl ester hydrochloride Hypothetical HDACi/anticancer activity Expected higher solubility due to HCl salt; distinct NMR signals for cyclopropyl (e.g., δ 1.0–2.0 ppm) Likely similar coupling methods (e.g., DCC/azide)
Methyl 3-amino-2-phenylpropanoate hydrochloride Phenyl, amino, methyl ester hydrochloride Not reported (pharmacological potential inferred) mp: Not provided; NMR: δ 7.27–7.20 (ArH), 4.05–4.02 (CH₂) Amine-ester coupling
(S)-2-Amino-3-phenyl-propionic acid methyl ester hydrochloride Phenyl, amino (chiral center), methyl ester hydrochloride Not reported Chiral resolution required; distinct stereochemical NMR splitting Enantioselective synthesis

Key Observations

Substituent Effects on Activity: The 4-chlorophenyl group in the model compound enhances HDACi activity (IC₅₀: 0.12 mg/mL for 7a) by facilitating hydrophobic interactions with enzyme pockets . The amino group (target compound) vs. hydroxyl group (model compound) could modulate hydrogen-bonding interactions.

Synthesis Efficiency :

  • Trichloroacetimidate coupling (used for the model compound) yields higher efficiency (81% for 7a) compared to acetate methods . Similar strategies may apply to the target compound, though cyclopropylamine coupling might require optimized conditions.

Physicochemical Properties :

  • The hydrochloride salt in the target compound improves aqueous solubility compared to neutral esters (e.g., model compound).
  • Cyclopropyl protons in NMR would show distinct splitting (e.g., δ 1.0–2.0 ppm for cyclopropyl CH₂/CH) vs. aryl protons (δ 7.27–7.20 ppm in phenyl analogs) .

Biological Selectivity: The model compound’s derivatives selectively inhibit cancer cells (HCT-116) with minimal effect on HEK-293 normal cells . The target compound’s cyclopropyl group may enhance selectivity by reducing off-target interactions.

Research Findings and Implications

  • Anticancer Potential: The model compound’s derivatives act via HSP90/TRAP1-mediated pathways . The target compound’s amino group could modulate these pathways differently, warranting in vitro validation.
  • Synthetic Challenges : Cyclopropylamine incorporation may require protecting groups to prevent side reactions during esterification .
  • Comparative Limitations : Direct activity data for the target compound are absent; further studies are needed to confirm HDACi efficacy and toxicity profiles.

Biological Activity

3-Amino-3-cyclopropyl-2,2-dimethyl-propionic acid methyl ester hydrochloride (CAS Number: 1350712-44-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₉H₁₈ClNO₂
  • Molecular Weight : 207.70 g/mol
  • Structure : The compound features a cyclopropyl group and an amino acid structure, which may influence its biological interactions.

Pharmacological Effects

  • Neuroprotective Properties : Similar compounds have shown neuroprotective effects by inhibiting glycogen synthase kinase 3 beta (GSK-3β), a critical enzyme implicated in neurodegenerative diseases like Alzheimer's disease. Inhibitors of GSK-3β have been associated with reduced tau phosphorylation and amyloid-beta generation, both hallmarks of Alzheimer's pathology .
  • Antimicrobial Activity : While direct studies on this specific compound are scarce, derivatives of amino acids often demonstrate antibacterial and antifungal properties. For example, various alkaloids derived from amino acids have shown significant activity against Gram-positive and Gram-negative bacteria .

Study on Related Compounds

A study evaluated the biological activity of pyrrolidine derivatives that share structural similarities with this compound. These derivatives demonstrated varying degrees of antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .

Neuroprotective Effects

Research on GSK-3β inhibitors has highlighted the importance of structural modifications in enhancing metabolic stability and biological activity. Compounds designed to inhibit GSK-3β showed promising neuroprotective effects in cellular models, suggesting that similar modifications could be beneficial for enhancing the activity of 3-Amino-3-cyclopropyl derivatives .

Data Summary

Property Value
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
Potential Biological ActivitiesNeuroprotection, Antimicrobial
Related Compounds with ActivityGSK-3β inhibitors
MIC Values (related compounds)4.69 - 22.9 µM against bacteria

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